molecular formula C18H26N4S B11234088 4-(4-Cyclohexylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine

4-(4-Cyclohexylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine

Cat. No.: B11234088
M. Wt: 330.5 g/mol
InChI Key: VLJOGDYASRXPSM-UHFFFAOYSA-N
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Description

1-CYCLOHEXYL-4-{6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a cyclohexyl group, a thieno[2,3-d]pyrimidine moiety, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-CYCLOHEXYL-4-{6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE typically involves multi-step organic reactions. One common method includes the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to form thieno[2,3-d]pyrimidin-4-ones . This intermediate can then be further reacted with cyclohexylamine and piperazine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-CYCLOHEXYL-4-{6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thieno[2,3-d]pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-CYCLOHEXYL-4-{6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-CYCLOHEXYL-4-{6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or receptors, thereby modulating cellular pathways. For instance, compounds with similar structures have been shown to inhibit protein kinases, which play a crucial role in cell signaling and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-CYCLOHEXYL-4-{6-ETHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}PIPERAZINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable scaffold for drug development and other applications.

Properties

Molecular Formula

C18H26N4S

Molecular Weight

330.5 g/mol

IUPAC Name

4-(4-cyclohexylpiperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine

InChI

InChI=1S/C18H26N4S/c1-2-15-12-16-17(19-13-20-18(16)23-15)22-10-8-21(9-11-22)14-6-4-3-5-7-14/h12-14H,2-11H2,1H3

InChI Key

VLJOGDYASRXPSM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4CCCCC4

Origin of Product

United States

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